molecular formula C14H17N3O8 B1372723 Boc-2,4-Dinitro-D-phenylalanine CAS No. 1212864-47-5

Boc-2,4-Dinitro-D-phenylalanine

Cat. No.: B1372723
CAS No.: 1212864-47-5
M. Wt: 355.3 g/mol
InChI Key: ANQMEPHYMTWCEW-SNVBAGLBSA-N
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Description

Boc-2,4-Dinitro-D-phenylalanine is an amino acid derivative that has garnered significant interest in various fields of research and industry due to its unique chemical properties. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and two nitro groups attached to the phenylalanine moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-2,4-Dinitro-D-phenylalanine typically involves the protection of the amino group of phenylalanine with a Boc group, followed by nitration of the aromatic ring. The process begins with the reaction of phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) to form Boc-phenylalanine . The nitration step involves the use of nitrating agents such as a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the 2 and 4 positions of the aromatic ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Boc-2,4-Dinitro-D-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-2,4-Dinitro-D-phenylalanine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein engineering.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Boc-2,4-Dinitro-D-phenylalanine involves its interaction with specific molecular targets and pathways. The Boc group serves as a protecting group for the amino function, allowing selective reactions to occur at other sites. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the Boc protecting group and the nitro groups, which confer distinct chemical properties and reactivity. This combination allows for selective reactions and applications in various fields of research and industry .

Properties

IUPAC Name

(2R)-3-(2,4-dinitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O8/c1-14(2,3)25-13(20)15-10(12(18)19)6-8-4-5-9(16(21)22)7-11(8)17(23)24/h4-5,7,10H,6H2,1-3H3,(H,15,20)(H,18,19)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQMEPHYMTWCEW-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654727
Record name N-(tert-Butoxycarbonyl)-2,4-dinitro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212864-47-5
Record name N-(tert-Butoxycarbonyl)-2,4-dinitro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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